4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[2-hydroxy-3-(2-methoxyphenyl)sulfonylpropoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-16-4-2-3-5-17(16)24(20,21)12-14(19)11-23-15-8-6-13(10-18)7-9-15/h2-9,14,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRBTNYFELUUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)CC(COC2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenylsulfonyl chloride: This is achieved by reacting 2-methoxyphenol with chlorosulfonic acid under controlled conditions.
Formation of 2-hydroxy-3-(2-methoxyphenyl)sulfonylpropyl bromide: This intermediate is synthesized by reacting 2-methoxyphenylsulfonyl chloride with 3-bromopropanol.
Coupling with 4-hydroxybenzonitrile: The final step involves the reaction of 2-hydroxy-3-(2-methoxyphenyl)sulfonylpropyl bromide with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory and Analgesic Properties :
- Research indicates that compounds with a similar structure exhibit anti-inflammatory effects. The presence of the sulfonyl group may enhance these properties by modulating inflammatory pathways. For instance, studies have shown that related compounds can inhibit cyclooxygenase enzymes, reducing prostaglandin synthesis, which is pivotal in inflammation .
-
Anticancer Potential :
- The compound's structural characteristics suggest potential activity against various cancer cell lines. Compounds with similar functionalities have demonstrated cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. This opens avenues for further investigation into its use as a chemotherapeutic agent .
-
Neurological Applications :
- Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier could allow it to exert effects on neurological pathways involved in conditions like Alzheimer's disease .
Research Applications
- Pharmaceutical Development :
- Chemical Synthesis Studies :
Case Studies
-
Case Study on Anti-inflammatory Activity :
- A study involving related sulfonamide compounds demonstrated significant reductions in inflammatory markers in animal models of arthritis. The findings suggest that modifications to the sulfonamide structure can enhance anti-inflammatory efficacy, providing a framework for optimizing compounds like 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile for therapeutic use .
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Cytotoxicity Assessment :
- In vitro studies on structurally similar nitriles revealed their effectiveness against various cancer cell lines, including breast and colon cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting the potential of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several pharmacologically active molecules and impurities documented in the literature. A comparative overview is provided below:
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Insights
- Hydroxypropoxy Linker: Common in beta-blockers (e.g., Atenolol, Esmolol) for receptor binding . The target compound’s hydroxypropoxy chain may confer similar conformational flexibility but lacks the amino group critical for β-receptor interaction.
- Sulfonyl vs.
- Benzenecarbonitrile vs. Benzimidazole/Acetamide: The nitrile group in the target compound is electron-withdrawing, contrasting with the electron-rich benzimidazole (CGP12177) or acetamide (Atenolol) moieties. This may reduce nucleophilic reactivity but enhance metabolic resistance .
Biological Activity
4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile, with the molecular formula C17H17NO5S and a molecular weight of approximately 345.39 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure features a benzenecarbonitrile core, which is substituted with a propoxy group containing both hydroxyl and sulfonyl functionalities. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer therapies.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler aromatic compounds. The detailed synthetic pathways can vary, but they generally include methods such as nucleophilic substitution, sulfonation, and cyanation to achieve the desired molecular structure.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
- Anti-inflammatory Properties : Studies have indicated that compounds with similar structures can inhibit lipoxygenases (LOXs), enzymes involved in the inflammatory response. For instance, compounds related to this structure have shown potent inhibition against platelet-type 12-(S)-LOX, which is implicated in various inflammatory diseases and conditions such as skin disorders and diabetes .
- Anticancer Activity : Preliminary research suggests that this compound may also exhibit anticancer properties. The modulation of eicosanoid signaling pathways through LOX inhibition can lead to reduced cell proliferation in cancerous tissues .
Case Studies
- Inhibition of Lipoxygenases :
-
Cell Proliferation Studies :
- In vitro studies have shown that certain derivatives can effectively reduce the proliferation of cancer cells by modulating inflammatory pathways. The specific effects on cell lines and their relevance to therapeutic applications remain an area for further exploration.
Comparative Analysis
To understand the uniqueness of this compound compared to structurally related compounds, the following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Propoxy group with hydroxyl and sulfonyl moieties | Potential anti-inflammatory and anticancer effects |
| 4-{2-Hydroxy-3-(phenylsulfonyl)propoxy}benzenecarbonitrile | Similar propoxy and sulfonyl groups | Moderate anti-inflammatory activity |
| 4-{2-Hydroxy-3-(naphthalenesulfonyl)propoxy}benzenecarbonitrile | Contains naphthalene instead of methoxyphenyl | Variability in biological activity due to structural differences |
Q & A
Q. What synthetic routes are available for 4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile, and how do reaction conditions influence yield?
Synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example, propargyl bromide reacts with phenolic hydroxyl groups under basic conditions (e.g., K₂CO₃) to form propoxy linkages, as demonstrated in analogous syntheses . Optimizing stoichiometry, solvent polarity (e.g., acetone or DMF), and temperature is critical for yield. Side reactions, such as sulfonyl group hydrolysis, may require pH control (neutral to mildly acidic conditions) .
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be optimized for characterizing this compound?
- FT-IR : Focus on identifying key functional groups: nitrile (C≡N stretch ~2,225 cm⁻¹), sulfonyl (S=O asymmetric stretch ~1,350–1,150 cm⁻¹), and hydroxyl (broad peak ~3,300 cm⁻¹). Use KBr pellets for solid-state analysis .
- NMR : Assign protons using ¹H-¹H COSY and HSQC. The benzenecarbonitrile moiety shows deshielded aromatic protons (δ 7.5–8.5 ppm), while the propoxy chain exhibits split signals (δ 3.5–4.5 ppm) .
- UV-Vis : Monitor π→π* transitions in the aromatic and nitrile groups (λmax ~250–300 nm) to assess electronic conjugation .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting electronic properties and binding interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer. For example, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Parameterize the sulfonyl and nitrile groups for hydrogen bonding and hydrophobic contacts .
Q. How can contradictions in biological activity data across studies be resolved methodologically?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or compound purity. Strategies include:
Q. What strategies resolve structural ambiguities in X-ray crystallography for this compound?
- Charge Density Analysis : Refine experimental X-ray data with multipole models to map electron density around the sulfonyl and nitrile groups, resolving bond length/angle discrepancies .
- Temperature Control : Collect data at 100 K to minimize thermal motion artifacts. For flexible propoxy chains, use restrained refinement protocols .
Q. How to develop HPLC-MS/MS methods for detecting oxidative degradation products?
- Column Selection : Use a C18 column with 1.7 µm particles for high resolution.
- Mobile Phase : Acetonitrile/water (0.1% formic acid) gradients enhance ionization in ESI-MS.
- MS Parameters : Monitor [M+H]⁺ ions in positive mode. Fragment ions (e.g., m/z 181 for sulfonyl cleavage) confirm degradation pathways .
Methodological Considerations for Data Interpretation
Q. How to validate the compound’s stability under physiological conditions?
Q. What statistical approaches are recommended for dose-response studies?
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from replicates (n ≥ 3) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
